Copper, bis(1-phenyl-1,3-butanedionato-O,O')-

Description

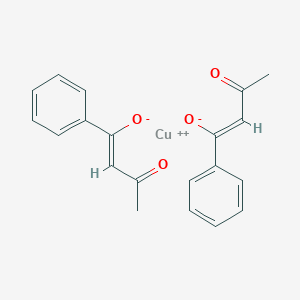

Copper, bis(1-phenyl-1,3-butanedionato-O,O')-, also known as copper(II) benzoylacetonate (CAS 14128-84-8), is a copper(II) complex coordinated with two bidentate 1-phenyl-1,3-butanedionato (benzoylacetonate) ligands . The benzoylacetonate ligand, a β-diketonate, chelates the Cu(II) center via its two oxygen atoms, typically forming a square planar or distorted octahedral geometry (depending on solvent or additional ligands). This complex is synthesized via reactions of copper salts with benzoylacetone under basic conditions.

Properties

IUPAC Name |

copper;(Z)-3-oxo-1-phenylbut-1-en-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;/q;;+2/p-2/b2*10-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPJCJBKVVFLHI-CVMHYBSASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014784 | |

| Record name | Copper(II) benzoylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue-green solid; [Gelest MSDS] | |

| Record name | Copper(II) benzoylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14128-84-8 | |

| Record name | Copper(II) benzoylacetonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014128848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper, bis(1-phenyl-1,3-butanedionato-.kappa.O1,.kappa.O3)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) benzoylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper, bis(1-phenyl-1,3-butanedionato-κO1,κO3)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Protocol

-

Reagents and Stoichiometry :

-

Copper(II) acetate monohydrate () and benzoylacetone () are combined in a 1:2 molar ratio.

-

Methanol serves as the solvent due to its ability to dissolve both reactants and facilitate ligand deprotonation.

-

-

Procedure :

-

Dissolve copper(II) acetate (4.12 mmol) in 15 mL of 60% methanol.

-

Add benzoylacetone (8.24 mmol) dropwise to the stirred copper acetate solution.

-

Stir the mixture at room temperature for 1–2 hours until a precipitate forms.

-

Filter the resulting blue-green solid, wash with cold methanol, and dry under vacuum.

-

-

Yield and Purity :

Alternative Copper Salts in Synthesis

While copper acetate is the preferred precursor, other copper salts have been explored to optimize cost, solubility, or reaction kinetics.

Copper Sulfate-Based Synthesis

-

Reagents : Copper(II) sulfate pentahydrate () and benzoylacetone.

-

Procedure :

-

Dissolve in water and add a methanolic solution of benzoylacetone.

-

Adjust pH to 6–7 using sodium hydroxide to deprotonate the ligand.

-

Isolate the product via filtration and recrystallize from ethanol.

-

-

Outcome : Lower yields (60–70%) compared to acetate-derived methods, attributed to incomplete ligand coordination in aqueous media.

Copper Nitrate Applications

-

Reagents : Copper(II) nitrate trihydrate ().

-

Conditions :

-

Conducted in ethanol to enhance ligand solubility.

-

Requires prolonged stirring (4–6 hours) for complete complexation.

-

-

Advantage : Higher solubility of nitrate salts facilitates faster reaction rates in non-aqueous systems.

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts yield, crystal morphology, and reaction time.

Methanol vs. Ethanol

-

Methanol :

-

Yields: 75–85%

-

Advantages: Rapid precipitation, high purity.

-

Limitations: Requires anhydrous conditions to avoid hydrolysis.

-

-

Ethanol :

-

Yields: 65–75%

-

Advantages: Improved ligand solubility at elevated temperatures.

-

Drawbacks: Slower kinetics due to reduced polarity.

-

Mixed-Solvent Systems

-

Methanol-Water (60:40) :

Role of Base in Ligand Deprotonation

Benzoylacetone () requires deprotonation to bind effectively with copper ions. Bases such as sodium hydroxide or ammonium hydroxide are employed to adjust pH.

pH Optimization

-

Optimal pH Range : 7.5–8.5

-

Below pH 7: Incomplete deprotonation reduces ligand availability.

-

Above pH 9: Risk of copper hydroxide precipitation.

-

Base Selection

-

Sodium Hydroxide :

-

Provides precise pH control but may introduce sodium contaminants.

-

-

Ammonium Hydroxide :

-

Volatile base minimizes residual ions but requires careful handling.

-

Large-Scale Synthesis Considerations

Industrial-scale production demands modifications to laboratory protocols for efficiency and safety.

Continuous Flow Reactors

-

Benefits :

-

Enhanced heat and mass transfer.

-

Consistent product quality with yields >80%.

-

-

Challenges :

-

Clogging due to rapid precipitate formation.

-

Recrystallization Techniques

-

Solvent Pair : Ethanol-diethyl ether (3:1)

-

Purity Improvement : Reduces residual ligands and salts to <0.1%.

Comparative Analysis of Synthesis Methods

Table 1 summarizes key parameters for prominent preparation routes.

Table 1: Synthesis Methods for Copper, Bis(1-Phenyl-1,3-Butanedionato-O,O')-

| Method | Copper Salt | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acetate-Methanol | Cu(CH₃COO)₂ | Methanol | None | 85 | 98.5 |

| Sulfate-Water/Methanol | CuSO₄·5H₂O | H₂O/MeOH | NaOH | 70 | 97.0 |

| Nitrate-Ethanol | Cu(NO₃)₂·3H₂O | Ethanol | NH₄OH | 75 | 96.8 |

Characterization and Quality Control

Elemental Analysis

Spectroscopic Techniques

-

IR Spectroscopy :

-

: 1585 cm⁻¹ (shifted from 1720 cm⁻¹ in free ligand).

-

: 480–520 cm⁻¹.

-

-

UV-Vis :

-

: 640 nm (- transitions) in DMSO.

-

Thermal Stability

-

Melting Point : 245–247°C (decomposition).

-

TGA : Weight loss begins at 220°C, consistent with ligand dissociation.

Chemical Reactions Analysis

Copper, bis(1-phenyl-1,3-butanedionato-O,O’)- undergoes various chemical reactions, including:

Oxidation and Reduction: The copper center can participate in redox reactions, altering its oxidation state.

Substitution Reactions: The ligands can be replaced by other coordinating molecules under appropriate conditions.

Coordination Reactions: The compound can form complexes with other metal ions or ligands, leading to the formation of new coordination compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Preparation

The synthesis of Copper, bis(1-phenyl-1,3-butanedionato-O,O') typically involves the reaction of 1-phenyl-1,3-butanedione (benzoylacetone) with copper salts such as copper sulfate or copper acetate in a methanol solution. The molar ratio of ligand to copper salt is generally 2:1. The resulting product can be isolated through crystallization, yielding mononuclear complexes with either square planar or distorted square-based pyramidal geometries.

Chemical Applications

- Catalysis : This compound serves as a precursor for synthesizing other copper complexes and acts as a catalyst in various organic reactions. Its ability to facilitate oxidation and reduction reactions makes it particularly useful in synthetic organic chemistry.

- Coordination Chemistry : Copper, bis(1-phenyl-1,3-butanedionato-O,O') can form complexes with other metal ions or ligands, leading to the development of new coordination compounds. This property is essential for exploring new materials with tailored electronic and optical properties.

Biological Applications

- Cancer Research : Studies have indicated that this compound may inhibit tubulin polymerization, which is crucial in cancer cell division. Its mechanism involves the interaction of the copper ion with proteins like tubulin, potentially disrupting cellular processes associated with cancer progression .

- Antimicrobial Properties : Research has shown that copper-based metal complexes exhibit significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest potential applications in developing new antimicrobial agents .

Industrial Applications

- Photonics and Optoelectronics : The compound is utilized in producing materials with nonlinear optical properties. Its unique electronic structure allows it to be employed in devices such as lasers and sensors.

- Material Science : Due to its coordination chemistry and stability, it can be used in creating advanced materials for electronics and photonics applications.

Case Study 1: Anticancer Activity

A study investigated the effects of Copper, bis(1-phenyl-1,3-butanedionato-O,O') on tubulin polymerization. The results demonstrated that the compound effectively inhibited microtubule formation in vitro, suggesting its potential as a therapeutic agent for cancer treatment.

Case Study 2: Antimicrobial Efficacy

In another research project focused on antimicrobial agents, Copper-based metal complexes were tested against MRSA strains. The findings indicated that these complexes exhibited significant antibacterial activity, highlighting their potential for developing new treatments against resistant bacterial strains .

Mechanism of Action

The mechanism by which copper, bis(1-phenyl-1,3-butanedionato-O,O’)- exerts its effects involves the coordination of the copper ion to the oxygen atoms of the ligands. This coordination alters the electronic properties of the copper ion, enabling it to participate in various chemical reactions. In biological systems, the compound can interact with proteins such as tubulin, inhibiting their polymerization and affecting cellular processes .

Comparison with Similar Compounds

Chromium, tris(1-phenyl-1,3-butanedionato-O,O')- (CAS 16432-36-3)

- Structure : Chromium(III) coordinates with three benzoylacetonate ligands, adopting an octahedral geometry .

- Oxidation State : Cr(III) vs. Cu(II) leads to differences in redox activity; Cr(III) complexes are more kinetically inert.

- Applications : Used in catalysis and materials, but less redox-active than Cu(II) analogs.

- Stability : Higher coordination number (6 vs. 4) and stronger ligand field stabilize Cr(III), reducing ligand substitution rates .

Nickel, bis(1-phenyl-1,3-butanedionato-O,O')- (CAS 14552-54-6)

- Structure : Ni(II) adopts a square planar geometry similar to Cu(II), but without Jahn-Teller distortions .

- Electronic Properties : Ni(II) exhibits distinct UV-Vis absorption and magnetic moments (e.g., diamagnetic if square planar vs. paramagnetic for Cu(II)).

- Reactivity : Less redox-active than Cu(II), favoring applications in organic transformations like hydrogenation .

Thallium(I) Benzoylacetonate (CAS 14324-88-0)

- Structure: Monomeric with one bidentate ligand, resulting in a linear or low-coordination geometry (uncommon for β-diketonates) .

- Oxidation State : Tl(I) is less electrophilic than Cu(II), limiting catalytic utility but enabling use in organic synthesis as a mild reagent.

- Solubility : Higher solubility in polar solvents due to lower charge density .

Copper(I) Complex with Modified Ligands

- Example : (1-Ferrocenyl-4,4,4-trifluorobutane-1,3-dionato)bis(triphenylphosphane)copper(I) .

- Structure : Tetrahedral geometry with phosphine ligands; Cu(I) oxidation state reduces redox activity.

- Ligand Effects : Ferrocenyl and trifluoromethyl groups enhance electron-withdrawing properties, stabilizing Cu(I) and altering solubility .

Data Table: Comparative Overview

| Compound (CAS) | Metal (Oxidation State) | Coordination Number | Geometry | Key Applications |

|---|---|---|---|---|

| Cu(II) benzoylacetonate (14128-84-8) | Cu(II) | 4 | Square planar | Catalysis, CVD precursors |

| Cr(III) benzoylacetonate (16432-36-3) | Cr(III) | 6 | Octahedral | Materials, stable catalysts |

| Ni(II) benzoylacetonate (14552-54-6) | Ni(II) | 4 | Square planar | Organic transformations |

| Tl(I) benzoylacetonate (14324-88-0) | Tl(I) | 2 | Linear | Mild synthetic reagents |

Research Findings and Trends

- Catalytic Efficiency: Cu(II) complexes excel in oxidation reactions due to accessible Cu(II)/Cu(I) redox couples, whereas Cr(III) and Ni(II) are preferred for non-redox processes .

- Spectroscopic Signatures : IR spectra show ν(C=O) shifts reflecting metal-ligand bond strength (Cu: ~1520 cm⁻¹; Cr: ~1480 cm⁻¹) .

Biological Activity

Copper, bis(1-phenyl-1,3-butanedionato-O,O')-, also known as copper(II) bis(1-phenyl-1,3-butanedionate), is a coordination compound that has garnered attention for its biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant case studies.

Molecular Characteristics:

- IUPAC Name: Copper;(Z)-3-oxo-1-phenylbut-1-en-1-olate

- Molecular Formula: CHCuO

- Molecular Weight: 385.9 g/mol

- CAS Number: 14128-84-8

Structural Formula:

The compound features a copper ion coordinated to two bidentate ligands derived from 1-phenyl-1,3-butanedione. The structure can be represented as follows:

Synthesis and Characterization

The synthesis of copper(II) bis(1-phenyl-1,3-butanedionato-O,O') typically involves the reaction of copper salts with 1-phenyl-1,3-butanedione in an appropriate solvent. Characterization techniques such as X-ray crystallography and NMR spectroscopy are employed to confirm the structure and purity of the compound.

Antimicrobial Properties

One of the most significant biological activities of copper(II) bis(1-phenyl-1,3-butanedionato-O,O') is its antimicrobial efficacy. Studies have shown that this compound exhibits potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Activity Against MRSA

A study published in ResearchGate demonstrated that copper(II) complexes derived from 1-phenyl-1,3-butanedione displayed excellent antimicrobial properties against MRSA. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential for therapeutic applications in treating resistant bacterial infections .

Cytotoxicity and Safety Profile

While the antimicrobial properties are promising, it is essential to assess the cytotoxicity of copper(II) bis(1-phenyl-1,3-butanedionato-O,O'). Research indicates that while the compound is effective against pathogens, it may exhibit varying degrees of cytotoxicity towards human cell lines depending on concentration and exposure duration.

Table 1: Summary of Biological Activities

The mechanism through which copper(II) bis(1-phenyl-1,3-butanedionato-O,O') exerts its antimicrobial effects is believed to involve the disruption of bacterial cell membranes and interference with essential metabolic processes. The presence of copper ions can generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Copper, bis(1-phenyl-1,3-butanedionato-O,O')-, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reacting copper(II) salts (e.g., Cu(OAc)₂·H₂O) with the β-diketone ligand (1-phenyl-1,3-butanedione) under reflux in polar aprotic solvents (e.g., ethanol or methanol). Key factors include:

- Ligand-to-metal ratio : A 2:1 molar ratio ensures full chelation, minimizing uncoordinated ligand impurities .

- Temperature : Prolonged reflux (~6–8 hours) improves crystallinity but may risk ligand decomposition.

- Workup : Precipitation via slow solvent evaporation or addition of non-polar solvents (e.g., hexane) enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing Copper, bis(1-phenyl-1,3-butanedionato-O,O')-?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor d-d transitions (e.g., broad absorption at ~600–700 nm for Cu²⁺ in distorted octahedral geometry) and ligand-centered transitions (π→π* at ~250–300 nm) .

- EPR Spectroscopy : Detect paramagnetic Cu²⁺ signals (g⊥ > g∥) to infer geometry; frozen solutions minimize signal broadening .

- X-ray Crystallography : Resolve coordination geometry (e.g., square planar vs. distorted octahedral) and confirm ligand binding modes (κ²-O,O') .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., EPR vs. UV-Vis) for Copper, bis(1-phenyl-1,3-butanedionato-O,O')- be resolved?

- Methodological Answer : Discrepancies often arise from:

- Solvent Effects : Polar solvents stabilize higher coordination numbers, altering geometry. Compare data in DMSO (strongly coordinating) vs. CHCl₃ (weakly coordinating) .

- Sample Purity : Trace water or oxygen can oxidize/reduce Cu²⁺. Use Karl Fischer titration and cyclic voltammetry to verify redox stability .

- Complementary Techniques : Pair EPR (sensitive to paramagnetic species) with SQUID magnetometry to quantify magnetic moments and rule out diamagnetic impurities .

Q. What mechanistic insights explain the catalytic activity of Copper, bis(1-phenyl-1,3-butanedionato-O,O')- in nitro compound reduction?

- Methodological Answer : The complex likely acts via a redox cycle:

Substrate Binding : Nitro groups coordinate to Cu²⁺, weakening N-O bonds.

Electron Transfer : Hydride donors (e.g., NaBH₄) reduce Cu²⁺ to Cu⁰, enabling catalytic turnover.

Regeneration : O₂ or H₂O re-oxidizes Cu⁰ to Cu²⁺, closing the cycle.

- Validation : Monitor intermediates using in-situ FTIR (disappearance of NO₂ stretches at ~1520 cm⁻¹) and cyclic voltammetry (redox peaks at −0.3 V vs. Ag/AgCl for Cu²⁺/Cu⁰) .

Q. How does ligand modification (e.g., electron-withdrawing substituents on the phenyl ring) alter the photophysical properties of Copper, bis(1-phenyl-1,3-butanedionato-O,O')-?

- Methodological Answer :

- Synthetic Strategy : Introduce substituents (e.g., -NO₂, -CF₃) via Friedel-Crafts acylation or Suzuki coupling during ligand synthesis .

- Impact on Properties : Electron-withdrawing groups redshift ligand-centered transitions (UV-Vis) and enhance luminescence quenching due to increased spin-orbit coupling .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) correlate substituent effects with HOMO-LUMO gaps and excited-state lifetimes .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing discrepancies in antimicrobial activity data across studies?

- Methodological Answer :

- Normalization : Express activity as IC₅₀ (µg/mL) relative to positive controls (e.g., ampicillin) to account for variability in microbial strains .

- Multivariate Analysis : Use PCA to identify confounding variables (e.g., solvent choice, incubation time) .

- Replication : Triplicate experiments with blinded scoring minimize observer bias .

Q. How can crystallographic disorder in Copper, bis(1-phenyl-1,3-butanedionato-O,O')- crystals be minimized?

- Methodological Answer :

- Crystallization Conditions : Use mixed solvents (e.g., CHCl₃:MeOH 3:1) to slow nucleation.

- Temperature Gradients : Gradual cooling (0.5°C/hour) reduces thermal stress.

- Synchrotron Data : High-resolution data (λ = 0.7–1.0 Å) resolve partial occupancy issues .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.